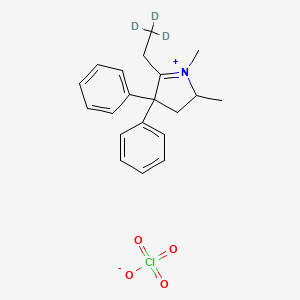

Zaleplon-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zaleplon-d4 is a compound used by scientists worldwide for advancing human and animal health . It is intended for use as an internal standard for the quantitation of zaleplon by GC- or LC-MS . Zaleplon, the parent compound of Zaleplon-d4, is a pyrazolopyrimidine that selectively activates the GABA A α 1 receptor subunit, producing a sedative effect .

Synthesis Analysis

The synthesis of Zaleplon involves N-(3-(3-(dimethyl amino)-1-oxo-2-propenyl)phenyl) acetamide, dimethyl formamide, sodium hydroxide, tetrabutylammonium bromide, ethylbromide, and p-Chloroaniline .Molecular Structure Analysis

Zaleplon-d4 has a molecular formula of C17H11D4N5O and a molecular weight of 309.358547112 . The parent compound, Zaleplon, has a molecular formula of C17H15N5O .Chemical Reactions Analysis

Zaleplon, the parent compound of Zaleplon-d4, is primarily metabolized by aldehyde oxidase into 5-oxozaleplon . About 9% of zaleplon is metabolized by CYP3A4 to form desethylzaleplon, which is quickly metabolized by aldehyde oxidase to 5-oxodesethylzaleplon .Physical And Chemical Properties Analysis

Zaleplon-d4 shares the physical and chemical properties of its parent compound, Zaleplon. Zaleplon is a pyrazolopyrimidine hypnotic drug indicated for the short-term treatment of insomnia . It interacts with the GABA receptor complex and shares some of the pharmacological properties of the benzodiazepines .Applications De Recherche Scientifique

1. Nanotechnology in Drug Delivery

A study by Hosny and Banjar (2013) explores the formulation of zaleplon into a nasal in situ nanoemulsion gel. This approach addresses the drug's low bioavailability and poor aqueous solubility, demonstrating enhanced nasal tissue permeability and systemic bioavailability (Hosny & Banjar, 2013).

2. GABA(A) Receptor Subtype Effects

Research by Sanna et al. (2002) compares the effects of zaleplon, zolpidem, and triazolam on various GABA(A) receptor subtypes. Zaleplon exhibited higher potency at alpha1beta2gamma2 receptors, indicating its selective affinity and distinct modulatory actions (Sanna et al., 2002).

3. Isotope-Labeled Internal Standard Synthesis

A study by Shaikh and Chen (2008) discusses the synthesis of zaleplon-d5, an isotope-labeled internal standard for zaleplon. This development is crucial for identifying zaleplon in drug abuse cases (Shaikh & Chen, 2008).

4. Enhanced Bioavailability Techniques

Manda et al. (2018) focus on improving zaleplon's solubility through micronization, enhancing its oral delivery in orodispersible formulations. This research underlines the significance of solubility in drug efficacy and absorption (Manda et al., 2018).

5. Daytime Sleep Efficacy

Whitmore et al. (2004) evaluate zaleplon's efficacy in promoting daytime sleep in well-rested individuals, highlighting its potential in scenarios not conducive to rest (Whitmore, Fischer, Barton, Cardenas, & Storm, 2004).

6. Solubilization Strategies

Abdelbary et al. (2016) explore the use of hydrotropic agents to enhance zaleplon's solubility and bioavailability, emphasizing the drug's potential improvement through novel formulation strategies (Abdelbary, Amin, & Abdelmoteleb, 2016).

Mécanisme D'action

Zaleplon-d4, like its parent compound Zaleplon, exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . Zaleplon also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Zaleplon-d4 involves the incorporation of four deuterium atoms into the Zaleplon molecule. This can be achieved by using deuterated starting materials and/or deuterated reagents during the synthesis process. One approach to synthesize Zaleplon-d4 is by using the Pd-Catalyzed Hydrogenation method.", "Starting Materials": [ "4-Bromo-2-nitrobenzophenone-d4", "Ethyl-2-bromo-2-methylpropionate", "Sodium borohydride-d4", "Sodium hydroxide-d4", "Hydrochloric acid-d4", "Methanol-d4", "Ethanol-d4", "Water-d4" ], "Reaction": [ "Step 1: Synthesis of 4-Bromo-2-nitrobenzophenone-d4 by reacting 4-Bromo-2-nitrobenzophenone with deuterated hydrogen gas using a Pd-Catalyst.", "Step 2: Synthesis of Ethyl-2-bromo-2-methylpropionate-d4 by reacting Ethyl-2-bromo-2-methylpropionate with deuterated hydrogen gas using a Pd-Catalyst.", "Step 3: Reduction of 4-Bromo-2-nitrobenzophenone-d4 to 4-Bromo-2-aminobenzophenone-d4 using Sodium borohydride-d4 as a reducing agent.", "Step 4: Condensation of 4-Bromo-2-aminobenzophenone-d4 with Ethyl-2-bromo-2-methylpropionate-d4 in the presence of Sodium hydroxide-d4 to form Zaleplon-d4.", "Step 5: Purification of Zaleplon-d4 by recrystallization using Methanol-d4, Ethanol-d4, and Water-d4 as solvents." ] } | |

Numéro CAS |

1781887-91-9 |

Formule moléculaire |

C17H11D4N5O |

Poids moléculaire |

309.4 |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D |

Clé InChI |

HUNXMJYCHXQEGX-FMJFQTNXSA-N |

SMILES |

CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O |

Apparence |

A 100 µg/ml or 1 mg/ml solution in methanol |

Synonymes |

CL 284,846 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

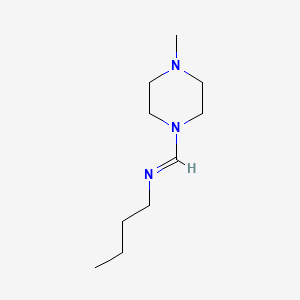

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

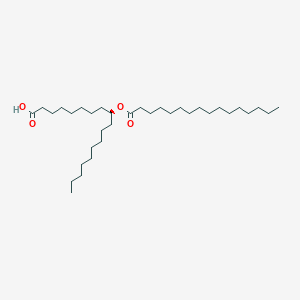

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

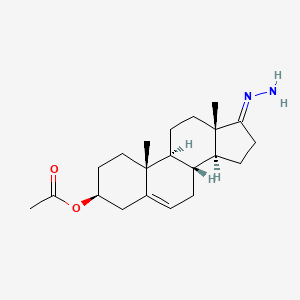

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)